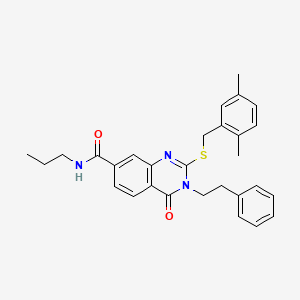
2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C31H33N3O2S with a molecular weight of 511.7 g/mol. The chemical structure is characterized by a quinazoline core with a thioether substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C31H33N3O2S |
| Molecular Weight | 511.7 g/mol |
| CAS Number | 1115485-84-1 |
The biological activity of quinazoline derivatives often involves interaction with various molecular targets, including enzymes and receptors. The presence of the thioether group in this compound may enhance its ability to interact with biological macromolecules, potentially leading to inhibition of key enzymatic pathways or modulation of receptor activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against Gram-positive and Gram-negative bacteria. The thioether moiety is believed to play a crucial role in enhancing this activity by disrupting bacterial cell membranes or interfering with metabolic processes.
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound under study may exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease. The unique substituents on the quinazoline ring may enhance these effects through increased bioavailability or targeted delivery to inflamed tissues.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most active derivative, suggesting potential therapeutic applications in treating bacterial infections.
- Anticancer Activity : In a cell line study involving human breast cancer cells (MCF-7), a related quinazoline derivative showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer activity.
- Anti-inflammatory Mechanism : A model of acute inflammation using carrageenan-induced paw edema in rats demonstrated that administration of a similar quinazoline derivative significantly reduced edema volume by 50% compared to control groups.
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-4-15-30-27(33)23-12-13-25-26(18-23)31-29(35-19-24-17-20(2)10-11-21(24)3)32(28(25)34)16-14-22-8-6-5-7-9-22/h5-13,17-18H,4,14-16,19H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKLKPPYDEQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














